

Characterization of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1519935

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An In-depth Technical Guide to **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid**: Synthesis, Characterization, and Applications

Introduction

Arylboronic acids are a cornerstone of modern organic chemistry, prized for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.^[1] Within this vital class of reagents, **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid** stands out as a sophisticated building block. Its structure is characterized by an ortho-disubstituted phenyl ring bearing both a boronic acid moiety [$-B(OH)_2$] and a pyrrolidin-1-ylsulfonyl group. This specific arrangement of functional groups imparts unique reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science. The sulfonamide group can act as a key pharmacophore or a directing group in synthesis, while the boronic acid function serves as a versatile handle for cross-coupling reactions. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, in-depth characterization, and key applications of this compound, grounded in mechanistic understanding and field-proven insights.

Physicochemical Properties and Structural Attributes

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid** is a stable, solid compound under standard laboratory conditions. The pyrrolidinylsulfonyl group significantly influences the molecule's electronic properties and solubility profile compared to unsubstituted phenylboronic acid.

A critical aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[2] This is a reversible equilibrium that is sensitive to the presence of water. For applications requiring precise stoichiometry, it is crucial to either use the boronic acid in its pure form or to account for the potential presence of the boroxine, which can be characterized by distinct spectroscopic signatures.[2]

Table 1: Core Physicochemical Data

Property	Value	Source
CAS Number	913835-83-3	[3]
Molecular Formula	C ₁₀ H ₁₄ BNO ₄ S	[3]
Molecular Weight	255.10 g/mol	[4]
Melting Point	124-126 °C	[3][5]
Appearance	White to off-white solid	Generic Observation
IUPAC Name	(2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid	[4]

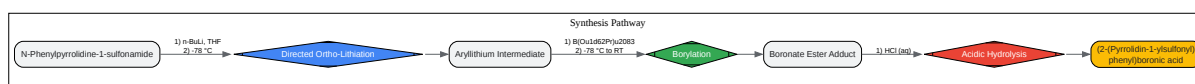
Storage and Handling: To prevent dehydration to the boroxine and potential protodeboronation, **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid** should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Synthesis and Purification

The synthesis of highly functionalized arylboronic acids is a critical step that enables their use as bespoke building blocks. A specific, peer-reviewed synthesis protocol for **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid** is not readily available in the literature. However, a robust and

logical synthetic route can be designed based on well-established organometallic principles, primarily the directed ortho-metalation strategy.

Causality of the Synthetic Strategy: The choice of directed ortho-metalation is predicated on the ability of the sulfonamide group to act as a powerful directed metalation group (DMG). The oxygen atoms of the sulfonyl group chelate to the lithium cation of an organolithium base (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position on the aromatic ring with high regioselectivity. This approach avoids the isomeric mixtures that can result from electrophilic aromatic substitution on an already substituted ring.



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Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is a representative methodology based on established chemical principles.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-phenylpyrrolidine-1-sulfonamide (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
- **Deprotonation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. Expertise Note: Maintaining a low temperature is critical to prevent side reactions and ensure high regioselectivity of the lithiation.

- **Borylation:** To the freshly prepared aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Trustworthiness Note: The slow warming allows the transmetalation to proceed to completion. The borate ester is formed in situ.
- **Hydrolysis and Workup:** Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid**.

Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to validate the structure and purity of the synthesized compound. A multi-technique approach ensures that all structural features are confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture.^[6]

- **¹¹B NMR Spectroscopy:** This technique is particularly diagnostic for organoboron compounds. The sp²-hybridized boron atom in a neutral arylboronic acid typically gives a broad signal in the range of δ 26-30 ppm.^[7] In contrast, an sp³-hybridized anionic boronate (formed at higher pH or upon complexation) appears much further upfield, between δ 1-7 ppm.^{[7][8]} This allows for direct observation of the boron center's chemical environment.

- ¹H NMR Spectroscopy: The proton spectrum will reveal characteristic signals for the aromatic and aliphatic protons. The B(OH)₂ protons often appear as a broad singlet that can exchange with D₂O. The ortho-substitution pattern leads to a complex but predictable splitting pattern for the four aromatic protons.
- ¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals for the unique carbon atoms in the molecule. The carbon atom directly attached to the boron (C-B bond) often exhibits a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.

Table 2: Predicted NMR Data (in CDCl₃)

Nucleus	Predicted Chemical Shift (δ, ppm)	Key Features
¹¹ B	28 – 30	Broad singlet, characteristic of Ar-B(OH) ₂ ^[7]
¹ H	7.5 – 8.2	Multiplets, 4H (Aromatic protons)
5.0 – 6.5	Broad singlet, 2H (-B(OH) ₂)	
3.2 – 3.5	Multiplet, 4H (-N-CH ₂ -)	
1.8 – 2.1	Multiplet, 4H (-CH ₂ -CH ₂ -)	
¹³ C	125 – 145	Aromatic carbons
~130 (broad)	C-B carbon	
~48	-N-CH ₂ - carbons	
~25	-CH ₂ -CH ₂ - carbons	

Protocol: NMR Analysis

- Sample Preparation: Accurately weigh ~5-10 mg of the purified boronic acid and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

- ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹¹B NMR Acquisition: Using a broadband probe, acquire the ¹¹B NMR spectrum. A wider spectral width may be needed. No external standard is typically required as the spectrometer's frequency provides a reference, but triphenyl borate can be used.[8]
- Data Processing: Process the spectra using appropriate software to perform phasing, baseline correction, and integration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation would be the protonated molecule $[M+H]^+$ at m/z 256.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 3: Key IR Vibrational Frequencies

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
O-H (Boronic Acid)	3200 - 3600 (broad)	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 2960	Stretching
S=O (Sulfonamide)	1320 - 1360 & 1140 - 1180	Asymmetric & Symmetric Stretching
B-O (Boronic Acid)	1310 - 1380	Stretching

Key Applications and Reaction Chemistry

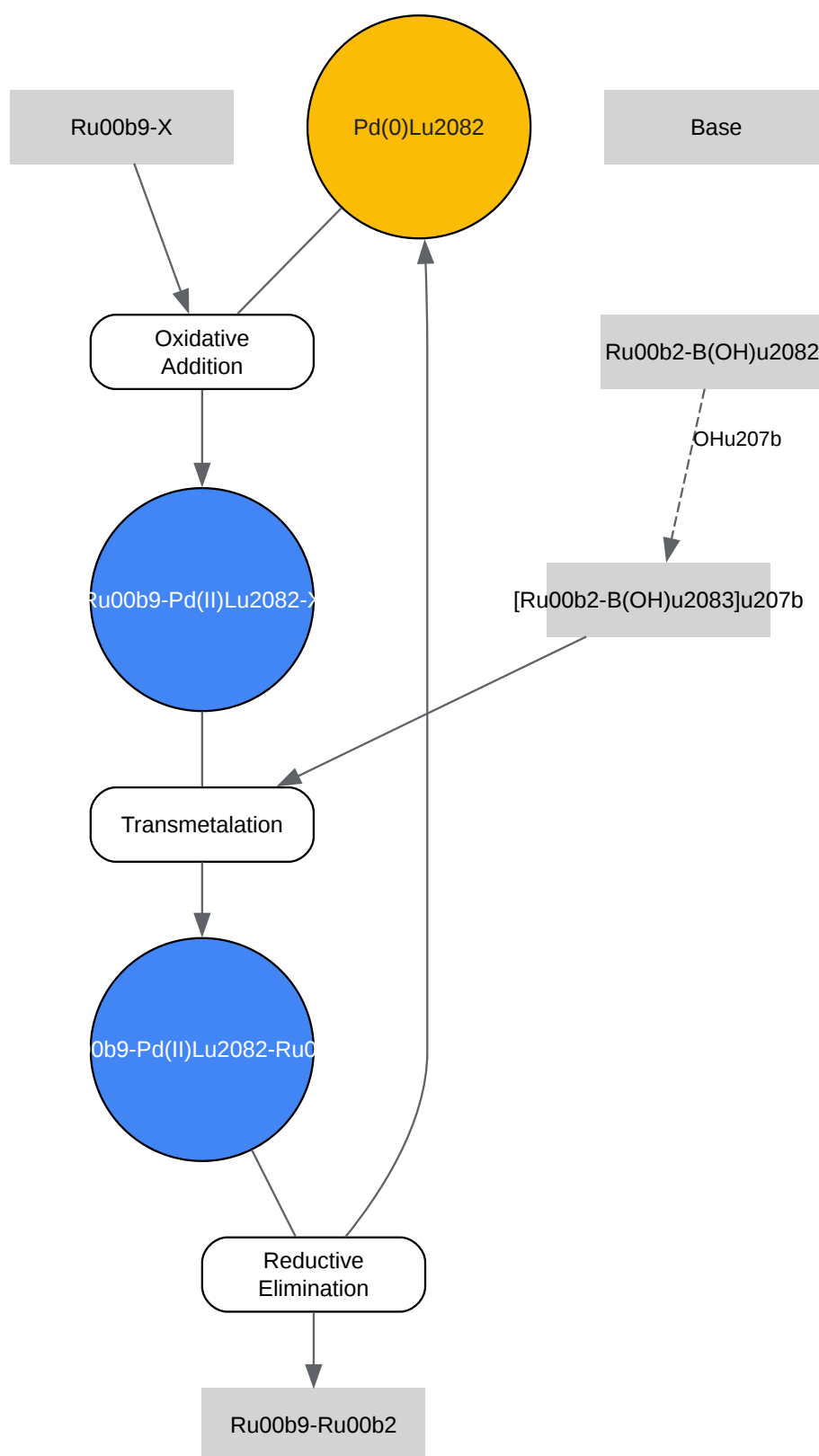
The synthetic value of **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid** lies in its utility as a versatile coupling partner, primarily in the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds. It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide (or triflate).^{[9][10]} The reaction is renowned for its mild conditions, functional group tolerance, and high yields.

Mechanistic Rationale: The catalytic cycle involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate.
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.^[10]
- **Reductive Elimination:** The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.^[11]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

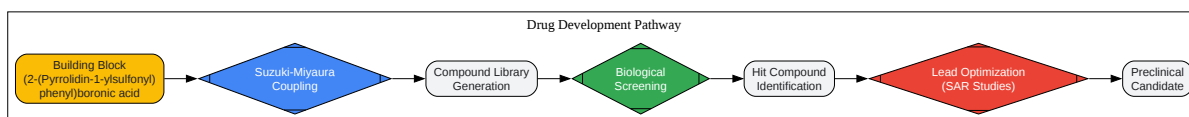
Representative Protocol: Suzuki-Miyaura Coupling

- **Setup:** In a reaction vial, combine **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid** (1.2 equiv), the aryl halide partner (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
- **Solvent Addition:** Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water. Expertise Note: The choice of solvent, base, and catalyst/ligand system is crucial and must be optimized for specific substrates.
- **Reaction:** Seal the vial and heat the mixture with stirring (typically 80-110 °C) for the required time (2-24 h), monitoring by TLC or LC-MS.
- **Workup:** After cooling, dilute the reaction with water and extract with an organic solvent. The subsequent purification is performed via standard methods like column chromatography.

Potential in Medicinal Chemistry and Drug Discovery

The title compound is a valuable scaffold for medicinal chemistry programs. The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs. The boronic acid group can serve two primary roles:

- **A Synthetic Handle:** As demonstrated, it allows for the facile introduction of this substituted phenyl ring into a larger molecule via Suzuki coupling. This is a common strategy for exploring structure-activity relationships (SAR). For instance, similar building blocks have been used to synthesize inhibitors of kinases like FLT3-ITD, which is relevant in acute myeloid leukemia.[\[12\]](#)
- **A Bioactive Warhead:** Boronic acids themselves can be pharmacologically active, most notably as reversible covalent inhibitors of serine proteases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue.[\[13\]](#) This mechanism is exploited in drugs like bortezomib. Derivatives of the title compound could be explored as inhibitors for various enzymatic targets.



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Caption: Logic flow from a building block to a drug candidate.

Conclusion

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its carefully arranged functional groups provide a unique combination of reactivity and structural properties that are highly sought after in pharmaceutical and materials research. A deep understanding of its synthesis, characterization, and reaction chemistry, particularly the nuances of the Suzuki-Miyaura coupling, allows scientists to leverage its full potential. As the demand for molecular complexity and functional diversity continues to grow, the importance of sophisticated building blocks like this one will only increase, paving the way for the discovery of novel therapeutics and advanced materials.

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